molecular formula C22H28O7 B12438746 Fragransin B1

Fragransin B1

Cat. No.: B12438746
M. Wt: 404.5 g/mol
InChI Key: CAUANPLJFMVCHO-NHLYHVRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fragransin B1 is a tetrahydrofuran lignan, a type of natural product found in various plant species. It is known for its complex structure and significant biological activities. This compound has been isolated from the aril of Myristica fragrans (nutmeg) and has shown potential in various scientific research applications .

Preparation Methods

Chemical Reactions Analysis

Fragransin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of fragransin B1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by interfering with the cellular processes of the target organisms. For example, its antiprotozoal activity is thought to be due to its ability to disrupt the cellular metabolism of the protozoa . The exact molecular targets and pathways involved are still under investigation.

Biological Activity

Fragransin B1 is a lignan compound primarily derived from the seeds of Myristica fragrans (nutmeg). This article explores its biological activities, particularly its antiprotozoal, cytotoxic, and potential therapeutic effects based on recent research findings.

This compound is characterized by its unique tetrahydrofuran ring structure, which plays a crucial role in its biological activity. The stereochemistry of this compound influences its interaction with biological targets, particularly in protozoal infections.

2. Antiprotozoal Activity

Recent studies have demonstrated that this compound exhibits significant antiprotozoal activity against various pathogens:

  • Leishmania donovani : In vitro assays indicated that this compound has an IC50 value of approximately 17 µM, showcasing moderate efficacy against this parasite. Its selectivity index (SI) suggests a favorable therapeutic window compared to cytotoxic effects on mammalian cells .
  • Plasmodium falciparum : The compound showed less potency against P. falciparum with an IC50 of 17 µM and a SI of 8, indicating that while it is effective, there are more potent alternatives available .
  • Trypanosoma brucei rhodesiense : this compound did not exhibit significant activity against T. b. rhodesiense, suggesting a selective action towards other protozoa .

3. Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated using rat myoblast L6 cells. The results indicated that while it possesses antiprotozoal properties, its cytotoxicity is relatively moderate, allowing for potential therapeutic applications without excessive toxicity to human cells.

CompoundIC50 (µM)Selectivity Index
This compound178
Nectandrin B4.525.5
Fragransin B29.512

Case Study: Antileishmanial Activity

A study conducted on the ethanolic extract of Haplophyllum tuberculatum, which contains this compound, demonstrated notable antileishmanial activity. The extract's effectiveness was attributed to the presence of lignans including this compound and its stereoisomer Fragransin B2. The study highlighted the importance of structural variations in determining biological activity .

Research Findings

  • A comparative analysis revealed that this compound is less active than Nectandrin B but exhibits a better safety profile, making it a candidate for further development in antiprotozoal therapies .
  • The potential of this compound in cancer treatment is being explored, as preliminary studies indicate some anti-tumor activities associated with lignans from nutmeg seeds .

5. Conclusion

This compound is a promising compound with significant biological activities, particularly against protozoal infections such as leishmaniasis and malaria. Its moderate cytotoxicity enhances its potential as a therapeutic agent, although further research is necessary to fully elucidate its mechanisms and optimize its efficacy.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12+,21-,22+

InChI Key

CAUANPLJFMVCHO-NHLYHVRYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.